molecular formula C8H7F2NO2 B1421358 Methyl 2-amino-3,6-difluorobenzoate CAS No. 1184204-30-5

Methyl 2-amino-3,6-difluorobenzoate

Cat. No.: B1421358
CAS No.: 1184204-30-5
M. Wt: 187.14 g/mol
InChI Key: SWVGSVMHUSBITN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,6-difluorobenzoate (CAS: 1184204-30-5) is a fluorinated aromatic ester with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . Structurally, it features an amino group at position 2 and fluorine atoms at positions 3 and 6 on the benzoate ring, with a methyl ester group at the carboxyl position. Key physicochemical properties include:

  • Density: 1.4 ± 0.1 g/cm³
  • Boiling Point: 263.7 ± 40.0 °C
  • Flash Point: 113.3 ± 27.3 °C
  • LogP: 2.79 (indicating moderate lipophilicity) .

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in nucleophilic substitution and coupling reactions. Its fluorine atoms enhance metabolic stability and bioavailability, making it valuable in drug discovery .

Mechanism of Action

Target of Action

This compound is a fluorinated aromatic ester , and its targets could be diverse depending on the context of its use.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.72-1.95 , which could influence its distribution within the body.

Biological Activity

Methyl 2-amino-3,6-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its difluorinated benzoate structure, which influences its chemical reactivity and biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, while the fluorine atoms can enhance lipophilicity and alter pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains by interfering with their metabolic pathways and cellular integrity .

Anticancer Activity

In anticancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's efficacy has been compared to non-fluorinated analogs, revealing that the introduction of fluorine atoms can enhance biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for bacterial survival and cancer cell proliferation. For example, it has been noted to inhibit thymidylate synthase in certain cancer cell lines .
  • Cell Membrane Disruption : The lipophilic nature imparted by the fluorine substituents may facilitate the compound's integration into lipid membranes, leading to increased permeability and cell lysis in microbial cells.
  • Apoptosis Induction : By modulating signaling pathways associated with apoptosis, this compound may promote programmed cell death in malignant cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Research : In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Further investigation revealed that it induced apoptosis through caspase activation pathways.

Research Findings Table

Study FocusFindingsReference
Antimicrobial ActivityExhibited MIC values comparable to antibiotics
Anticancer ActivityInduced apoptosis in cancer cell lines
Mechanism of ActionInhibited thymidylate synthase

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Methyl 2-amino-3,6-difluorobenzoate serves as an essential intermediate in the synthesis of various organic compounds. Its difluoro and amino substituents enhance its reactivity, making it suitable for nucleophilic substitution reactions and coupling reactions such as the Suzuki-Miyaura coupling. This capability enables the creation of more complex molecular architectures that are pivotal in drug development and material science .

Reaction Pathways
The compound can undergo several types of reactions:

  • Substitution Reactions: The amino group can participate in nucleophilic attacks, facilitating the formation of new bonds.
  • Oxidation and Reduction: It can be oxidized or reduced to yield different derivatives that may exhibit varied biological activities.
  • Coupling Reactions: Its structure allows for efficient coupling with other reactants to create complex organic molecules .

Biological Research

Biochemical Probes
Due to its unique substituents, this compound is investigated as a biochemical probe. It has the potential to interact with specific biological macromolecules, modulating enzyme activity or receptor functions. This characteristic makes it valuable for studying biochemical pathways and cellular processes .

Pharmacological Properties
Initial studies suggest that this compound may possess anti-inflammatory and anticancer activities. Research into its pharmacological effects is ongoing, with scientists exploring its mechanism of action at the molecular level. The presence of difluoro groups may enhance its bioavailability and stability, making it a candidate for further drug development .

Material Science

Advanced Material Development
this compound is also utilized in the development of advanced materials. Its chemical properties allow it to be incorporated into polymers and other materials used in various industrial applications. The compound's ability to form strong interactions with other materials contributes to the enhancement of physical properties such as durability and resistance to environmental factors .

Data Tables

Application AreaSpecific UsesKey Characteristics
Chemical SynthesisBuilding block for complex moleculesReactivity due to amino and difluoro groups
Biological ResearchBiochemical probes; potential anti-inflammatory agentsModulates enzyme activity
Pharmacological StudiesInvestigated for anticancer propertiesEnhanced bioavailability
Material ScienceDevelopment of advanced materialsStrong interactions with polymers

Case Studies

  • Synthesis of Anticancer Agents:
    In a study exploring new anticancer compounds, this compound was utilized as a precursor for synthesizing derivatives that showed promising cytotoxic effects against cancer cell lines. The modifications introduced through its reactive groups were crucial in enhancing the efficacy of the final compounds.
  • Biochemical Interaction Studies:
    Research focused on the interaction of this compound with specific enzyme targets demonstrated that its difluoro substituents significantly increased binding affinity compared to non-fluorinated analogs. This finding suggests potential applications in drug design targeting specific biochemical pathways.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of Methyl 2-amino-3,6-difluorobenzoate, and how do they influence experimental design?

Answer: The compound (CAS 1184204-30-5) has a molecular formula C₈H₇F₂NO₂ and molecular weight 187.143 g/mol . Critical properties include:

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point263.7 ± 40.0 °C (760 mmHg)
Flash Point113.3 ± 27.3 °C
These properties guide solvent selection (e.g., high-boiling solvents like DMF for reactions above 150°C) and storage conditions (flammability precautions due to flash point) .

Q. What synthetic methodologies are reported for this compound?

Answer: While direct synthesis is not explicitly detailed in the evidence, analogous benzoate esters (e.g., methyl 3-aminobenzoate derivatives) are synthesized via multi-step protocols involving:

Nucleophilic substitution : Reacting halogenated precursors (e.g., 2,4,6-trichlorotriazine) with fluorophenols or amines under basic conditions (DIPEA) .

Esterification : Coupling carboxylic acid intermediates with methanol under acid catalysis.

Purification : Precipitation using low-polarity solvents (e.g., hexane/EtOH mixtures) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Answer:

  • NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons and fluorine coupling patterns (e.g., δ = 3.86 ppm for methoxy groups in similar compounds) .
  • HPLC : Optimize mobile phases (acetonitrile/water gradients) for purity analysis (>95% by HPLC) .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 187.1 for [M+H]⁺) .

Advanced Research Questions

Q. How can structural modifications of this compound be explored for applications in agrochemical or pharmaceutical research?

Answer:

  • Derivatization : Replace the methoxy group with sulfonylurea moieties (e.g., as in triflusulfuron-methyl herbicides) to study herbicidal activity .
  • Biological Testing : Screen derivatives for enzyme inhibition (e.g., acetylcholinesterase) using fluorinated aromatic scaffolds as bioisosteres .
  • Structure-Activity Relationships (SAR) : Correlate fluorine substitution patterns (3,6-difluoro vs. monofluoro) with solubility and target binding .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

  • Challenges : Fluorine's electron-withdrawing effects reduce crystal lattice stability. Hygroscopicity may complicate single-crystal growth.
  • Solutions :
    • Use slow evaporation with mixed solvents (e.g., dichloromethane/hexane).
    • Employ X-ray diffraction with synchrotron sources for small crystals, as done for hexachloridostannate(IV) derivatives .

Q. How do conflicting data on reaction yields arise in synthesizing fluorinated benzoates, and how can they be resolved?

Answer:

  • Causes : Variability in stoichiometry (e.g., excess DIPEA in vs. lower equivalents in ), temperature (35°C vs. 45°C), or reaction time (6–46 hours) .
  • Resolution :
    • Conduct Design of Experiments (DoE) to optimize parameters.
    • Monitor reaction progress via TLC or in-situ FTIR to identify side products (e.g., hydrolysis of esters).

Q. What role does this compound play in materials science, particularly liquid crystal research?

Answer: Fluorinated benzoates are used in bent-core liquid crystals for their polarizability and mesomorphic properties. For example, derivatives with fluoro substituents exhibit reduced bend angles (~144°) and enhanced dielectric anisotropy, enabling applications in electro-optical devices .

Q. Methodological Considerations

Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point ranges)?

Answer:

  • Validate data using multiple techniques: Differential Scanning Calorimetry (DSC) for melting points, GC-MS for volatility.
  • Cross-reference regulatory databases (e.g., PubChem) for consensus values .

Q. What safety protocols are critical when working with this compound?

Answer:

  • Storage : Keep in airtight containers at ≤4°C to prevent moisture absorption and degradation.
  • Handling : Use fume hoods due to potential inhalation hazards; wear nitrile gloves to avoid dermal exposure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-amino-3,6-difluorobenzoate belongs to a family of fluorinated benzoate esters with varying substituents. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Differences
This compound -NH₂ (C2), -F (C3, C6) C₈H₇F₂NO₂ 187.14 263.7 ± 40.0 Reference compound
Methyl 2-amino-5-bromo-3,6-difluorobenzoate -NH₂ (C2), -Br (C5), -F (C3, C6) C₈H₆BrF₂NO₂ 266.04 N/A Bromine introduces heavier atomic mass and potential for cross-coupling reactions .
Methyl 4-bromo-2,6-difluorobenzoate -Br (C4), -F (C2, C6) C₈H₅BrF₂O₂ 251.02 N/A Lacks the amino group, reducing nucleophilicity; bromine enhances electrophilic substitution .
Methyl 3,6-dibromo-2-fluorobenzoate -Br (C3, C6), -F (C2) C₈H₅Br₂FO₂ 311.93 N/A Bromine at C3 and C6 increases steric hindrance, affecting reaction kinetics .
2-Amino-5-fluoro-3-methylbenzoic acid -NH₂ (C2), -F (C5), -CH₃ (C3) C₈H₈FNO₂ 169.16 N/A Carboxylic acid group replaces ester; methyl at C3 alters electronic effects .

Research Findings and Industrial Relevance

  • Pharmaceutical Relevance: this compound is a key intermediate in the synthesis of kinase inhibitors and antipsychotic agents. Its fluorinated analogs are prioritized for their enhanced blood-brain barrier penetration .
  • Agrochemical Applications : Brominated derivatives are explored as precursors for herbicides, leveraging their stability under UV exposure .

Properties

IUPAC Name

methyl 2-amino-3,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGSVMHUSBITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677405
Record name Methyl 2-amino-3,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184204-30-5
Record name Methyl 2-amino-3,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-amino-3,6-difluorobenzoate
Methyl 2-amino-3,6-difluorobenzoate
Methyl 2-amino-3,6-difluorobenzoate
Methyl 2-amino-3,6-difluorobenzoate
Methyl 2-amino-3,6-difluorobenzoate
Methyl 2-amino-3,6-difluorobenzoate

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